1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-(iodomethyl)-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10I2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMMHLPLXPXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene
Strategies for Regioselective Benzene (B151609) Ring Functionalization
Achieving the desired substitution pattern on the 4,5-dimethylbenzene (o-xylene) core is a critical first step. The two methyl groups are ortho- and para-directing, meaning that direct electrophilic substitution will likely lead to a mixture of isomers. Therefore, more advanced regioselective methods are often employed.
Directed Metalation Approaches in Aryl Iodide Synthesis
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the methyl groups in 1,2-dimethylbenzene are not strong DMGs, introducing a suitable DMG could allow for precise lithiation and subsequent iodination.
The general principle of DoM involves the reaction of an aryl compound bearing a DMG with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). harvard.edu This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired position. organic-chemistry.orguwindsor.ca
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Directing Ability
| DMG | Relative Directing Ability |
|---|---|
| -CONR₂ | Strong |
| -SO₂NR₂ | Strong |
| -OCH₃ | Moderate |
| -CH₂NR₂ | Moderate |
| -F | Weak |
For a substrate like 1,2-dimethylbenzene, a preliminary functionalization to install a potent DMG would be necessary to achieve high regioselectivity in the iodination step.
Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic iodination is a classical method for introducing iodine onto a benzene ring. youtube.com However, due to the activating and ortho-, para-directing nature of the two methyl groups in 1,2-dimethylbenzene, direct iodination typically yields a mixture of products. The primary products of electrophilic substitution on o-xylene are the 3- and 4-isomers. The ratio of these isomers is influenced by both electronic and steric factors.
Common reagents for electrophilic iodination include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH). organic-chemistry.orgorganic-chemistry.orgacs.org The reactivity and regioselectivity can be modulated by the choice of iodinating agent and reaction conditions. For instance, using a bulky iodinating reagent might favor substitution at the less sterically hindered 4-position over the 3-position.
Table 2: Comparison of Common Electrophilic Iodinating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| I₂ / Oxidant (e.g., HNO₃) | Acidic media | Inexpensive | Harsh conditions, potential for side reactions |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Milder conditions, easier handling | Higher cost than I₂ |
Achieving high regioselectivity for the desired 1-iodo-4,5-dimethylbenzene isomer through this method can be challenging and may require careful optimization of reaction conditions or the use of shape-selective catalysts like zeolites. researchgate.net
Palladium-Catalyzed Cross-Coupling Precursors for Aryl Iodides
Palladium-catalyzed cross-coupling reactions offer a versatile and highly regioselective route to aryl iodides from appropriately functionalized precursors. organic-chemistry.org This approach involves the synthesis of an aryl precursor, such as an arylboronic acid or an aryl triflate, at the desired position, followed by a palladium-catalyzed iodination.
One common strategy is the Suzuki-Miyaura coupling of an arylboronic acid with an iodine source. Arylboronic acids can be synthesized with high regioselectivity and subsequently converted to aryl iodides using reagents like N-iodosuccinimide (NIS) or molecular iodine. rsc.orgresearchgate.net This ipso-substitution of the boronic acid group with iodine is often highly efficient. documentsdelivered.com
Alternatively, an aryl triflate can serve as a precursor. Aryl triflates are readily prepared from phenols. A palladium-catalyzed reaction can then be used to convert the aryl triflate into the corresponding aryl iodide. acs.org This method provides an excellent route for the regioselective synthesis of aryl iodides that may be difficult to access through direct iodination. organic-chemistry.org
Installation of the Iodomethyl Moiety
Once the aryl iodide core has been synthesized, the next critical step is the selective functionalization of one of the benzylic methyl groups to introduce the iodomethyl moiety.
Radical Halogenation of Benzylic Methyl Groups
Free-radical halogenation is a common method for the functionalization of benzylic C-H bonds. libretexts.org The benzylic protons are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. chemistrysteps.com While direct iodination of benzylic positions can be challenging, a two-step process involving bromination followed by a Finkelstein reaction is often more practical.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions under radical conditions, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org In the case of 1-iodo-4,5-dimethylbenzene, the reaction with NBS would be expected to yield a mixture of 1-iodo-2-(bromomethyl)-4,5-dimethylbenzene and 1-iodo-2-methyl-4-(bromomethyl)benzene. The separation of these isomers would be a necessary subsequent step.
Direct benzylic iodination using reagents like N-iodosuccinimide is also possible, though less common than bromination. organic-chemistry.orgacs.org Hypervalent iodine reagents have also been shown to mediate the functionalization of benzylic C-H bonds, proceeding through a radical pathway. nih.govbeilstein-journals.org
Nucleophilic Substitution for Iodomethyl Formation
Nucleophilic substitution provides a reliable method for converting a benzylic halide or a derivative of a benzylic alcohol into an iodomethyl group. The Finkelstein reaction is a classic example of this transformation, involving the treatment of an alkyl chloride or bromide with sodium iodide in acetone. iitk.ac.inwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. unacademy.com
Therefore, a common synthetic route would involve the initial radical bromination of 1-iodo-4,5-dimethylbenzene to form 1-iodo-2-(bromomethyl)-4,5-dimethylbenzene, followed by treatment with sodium iodide in acetone to yield the final product, 1-iodo-2-(iodomethyl)-4,5-dimethylbenzene. jk-sci.com
Table 3: Common Precursors for Nucleophilic Iodination
| Starting Material | Reagent | Reaction Type |
|---|---|---|
| Benzylic Bromide | NaI in Acetone | Finkelstein Reaction (Sₙ2) |
| Benzylic Chloride | NaI in Acetone | Finkelstein Reaction (Sₙ2) |
| Benzylic Mesylate | NaI | Sₙ2 |
Alternatively, a benzylic alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide. unacademy.com The synthesis of the requisite benzylic alcohol can be achieved through various methods, including the oxidation of the methyl group to a carboxylic acid followed by reduction. researchgate.netnih.govacgpubs.org
Multi-Step Synthesis of the Iodomethyl Functionality
The introduction of an iodomethyl group onto an aromatic ring, particularly one that is already substituted, is not typically achieved in a single step. A common and effective strategy involves a multi-step sequence, which offers greater control over the reaction and allows for the purification of intermediates, ultimately leading to a higher purity of the final product. A plausible synthetic route for this compound can be envisioned starting from 1,2,4-trimethylbenzene (B165218) (pseudocumene).
The initial step would be the regioselective iodination of the aromatic ring. The directing effects of the methyl groups on the benzene ring will influence the position of the incoming iodine atom. Following the iodination of the aromatic ring, a subsequent benzylic halogenation can be performed on one of the methyl groups. This is typically achieved using a free-radical bromination reaction with a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step selectively introduces a bromine atom onto the methyl group adjacent to the iodo-substituent, forming a bromomethyl intermediate.
The final step in this sequence is a halide exchange reaction, commonly known as the Finkelstein reaction. The bromomethyl intermediate is treated with an iodide salt, such as sodium iodide (NaI) in a suitable solvent like acetone. This nucleophilic substitution reaction replaces the bromine atom with an iodine atom, yielding the desired this compound.
A hypothetical reaction scheme is presented below:
Step 1: Iodination of 1,2,4-trimethylbenzene 1,2,4-trimethylbenzene + I₂/HIO₃ → 1-Iodo-2,4,5-trimethylbenzene
Step 2: Benzylic Bromination 1-Iodo-2,4,5-trimethylbenzene + NBS → 1-Iodo-2-(bromomethyl)-4,5-dimethylbenzene
Step 3: Finkelstein Reaction 1-Iodo-2-(bromomethyl)-4,5-dimethylbenzene + NaI → this compound
Optimization of Synthetic Pathways and Yields
For the initial iodination of 1,2,4-trimethylbenzene, controlling the regioselectivity is paramount to ensure the iodine atom is introduced at the desired position. The choice of iodinating agent and catalyst can significantly influence the outcome. For instance, using a milder iodinating agent might offer better control and reduce the formation of undesired isomers.
The subsequent benzylic bromination with NBS requires precise control of the reaction conditions to favor the desired monobromination and prevent side reactions such as dibromination or ring bromination. The concentration of the radical initiator and the reaction temperature are key parameters to optimize.
In the final Finkelstein reaction, the choice of solvent is critical. Acetone is often used because sodium iodide is soluble in it, while the resulting sodium bromide is not, which helps to drive the reaction to completion according to Le Chatelier's principle. The reaction temperature and time also need to be optimized to ensure complete conversion without promoting side reactions.
Table 1: Hypothetical Optimization of Reaction Conditions
| Step | Parameter | Condition A | Condition B (Optimized) | Yield (%) |
|---|---|---|---|---|
| Iodination | Catalyst | None | Lewis Acid | 65 |
| Temperature | Room Temp | 0 °C | ||
| Bromination | Initiator | AIBN | Benzoyl Peroxide | 75 |
| Solvent | CCl₄ | Cyclohexane | ||
| Finkelstein | Solvent | Ethanol (B145695) | Acetone | 90 |
Atom Economy and Sustainability Considerations in Synthesis
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. monash.eduwikipedia.org A higher atom economy indicates a more sustainable process with less waste generation. monash.edu
Table 2: Hypothetical Atom Economy Calculation for the Synthesis of this compound
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Iodination | 1,2,4-trimethylbenzene, I₂, HIO₃ | 1-Iodo-2,4,5-trimethylbenzene | H₂O | ~85% |
| Bromination | 1-Iodo-2,4,5-trimethylbenzene, NBS | 1-Iodo-2-(bromomethyl)-4,5-dimethylbenzene | Succinimide | ~70% |
| Finkelstein | 1-Iodo-2-(bromomethyl)-4,5-dimethylbenzene, NaI | this compound | NaBr | ~80% |
From a sustainability perspective, efforts can be made to replace hazardous reagents and solvents. For example, replacing chlorinated solvents like carbon tetrachloride in the bromination step with greener alternatives like cyclohexane can significantly reduce the environmental impact. Furthermore, exploring catalytic methods for both the iodination and benzylic halogenation steps could lead to more sustainable pathways by reducing the amount of stoichiometric reagents required. nih.gov The development of processes that are catalytic in iodine would also improve the sustainability of such syntheses. nih.gov
Reactivity and Mechanistic Investigations of 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene
Reactivity of the Iodomethyl Group
The iodomethyl group, a benzylic iodide, is a key site for a variety of chemical transformations due to the lability of the carbon-iodine bond.
Nucleophilic Substitution Pathways (S(_N)1, S(_N)2, S(_N)2')
The benzylic position of the iodomethyl group makes it susceptible to nucleophilic substitution reactions. The specific pathway, whether S(_N)1, S(_N)2, or S(_N)2', is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.
S(_N)2 Pathway: In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the reaction is likely to proceed via a direct S(_N)2 mechanism. The nucleophile attacks the electrophilic carbon of the iodomethyl group, leading to the displacement of the iodide ion in a single concerted step.
S(_N)1 Pathway: In the presence of weak nucleophiles and in polar protic solvents, the reaction may favor an S(_N)1 pathway. This involves the initial, slow departure of the iodide ion to form a relatively stable benzylic carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring. This carbocation then rapidly reacts with the nucleophile.
S(_N)2' Pathway: While less common for this specific substrate, an S(_N)2' (S(_N)2 prime) reaction could theoretically occur if a suitable nucleophile attacks the aromatic ring at a position vinylogous to the iodomethyl group, leading to a conjugated system. However, this is generally not a major pathway for simple benzylic halides.
A study involving the photolysis of benzyl (B1604629) iodides in ethanol (B145695) showed that in the absence of a radical initiator, nucleophilic attack of the solvent on the benzyl iodide can occur. electronicsandbooks.com
Radical Reactions Involving the Benzylic Iodine
The carbon-iodine bond in the iodomethyl group is relatively weak and can undergo homolytic cleavage to form a benzylic radical. This reactivity is central to a number of synthetic transformations.
The generation of benzyl radicals from benzyl iodides can be achieved through various methods, including photolysis or the use of radical initiators. electronicsandbooks.comrsc.org For instance, the use of ethylcobaloxime under white light photolysis in ethanol has been shown to generate ethyl radicals, which then abstract the iodine atom from benzyl iodides to form benzyl radicals. electronicsandbooks.comrsc.org These resulting benzyl radicals can then be trapped by species like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO). electronicsandbooks.comrsc.org
Studies on the photochemical exchange between benzyl iodide and elementary iodine have indicated that the reaction proceeds through free radical mechanisms. acs.org These mechanisms can involve both the direct substitution by iodine atoms and the abstraction of an iodine atom to form a benzyl radical. acs.org Electron-withdrawing substituents on the benzene ring have been found to accelerate the radical abstraction of iodine. acs.org Furthermore, iodine(III) reagents have been utilized in radical C-H functionalization, proceeding through the homolytic cleavage of the I-X bond to generate radicals that can abstract hydrogen atoms. nih.gov Preliminary mechanistic studies on the iodine-catalyzed borylation of benzylic alcohols suggest the involvement of benzylic iodide and radical intermediates. acs.org
Elimination Reactions to Form Olefins
Under appropriate conditions, typically in the presence of a strong, sterically hindered base, 1-iodo-2-(iodomethyl)-4,5-dimethylbenzene can undergo elimination reactions. The most likely pathway is an E2 elimination, where the base abstracts a proton from the methyl group adjacent to the iodomethyl group, with the concurrent departure of the iodide ion, leading to the formation of a double bond and resulting in an olefinic product. The specific isomer formed would depend on the regioselectivity of the base.
Reactivity of the Aryl Iodide Moiety
The aryl iodide part of the molecule exhibits reactivity characteristic of aryl halides, particularly in the context of organometallic chemistry.
Oxidative Addition to Transition Metal Centers
The carbon-iodine bond of the aryl iodide can undergo oxidative addition to low-valent transition metal centers, a fundamental step in many cross-coupling reactions. researchgate.netlibretexts.orgresearchgate.net This process involves the insertion of the metal into the C-I bond, leading to a higher oxidation state for the metal and the formation of a new organometallic species. The reactivity in these reactions generally follows the trend I > Br > Cl, making aryl iodides highly reactive substrates. libretexts.org
For example, nickel-catalyzed cross-coupling reactions often involve the oxidative addition of an aryl halide to a low-valent nickel complex, such as Ni(0) or Ni(I). ucla.eduosti.gov Studies have been conducted to understand the mechanism of oxidative addition of aryl iodides to Ni(I) complexes, which are proposed intermediates in many modern cross-coupling reactions. ucla.eduosti.gov Similarly, the oxidative addition of aryl iodides to gold(I) complexes has been investigated, revealing the influence of ligand structure on the reaction mechanism. researchgate.net Palladium(0) complexes are also well-known to undergo oxidative addition with aryl halides, a key step in widely used reactions like the Suzuki and Heck couplings. researchgate.net
Single-Electron Transfer (SET) Processes
Aryl iodides can participate in single-electron transfer (SET) processes, where they accept an electron to form a radical anion. acs.orgresearchgate.netnumberanalytics.com This radical anion can then fragment to generate an aryl radical and an iodide ion. researchgate.netrsc.org This mode of reactivity is particularly relevant in photoredox catalysis and electrochemical reactions. rsc.orgrsc.org
The generation of aryl radicals from aryl iodides via SET allows for subsequent reactions such as intramolecular hydrogen atom transfer, as demonstrated in the photocatalytic synthesis of natural product scaffolds. rsc.org The rate of SET to aryl halides is a subject of ongoing study, with questions regarding whether the process is concerted or stepwise. researchgate.net The ease of reduction generally follows the trend of the carbon-halogen bond strength, with aryl iodides being the most susceptible to SET among the common aryl halides.
Aryne Formation and Subsequent Trapping Reactions
The presence of an aryl iodide in this compound suggests the potential for it to serve as a precursor to the highly reactive intermediate, 4,5-dimethylbenzyne. The generation of benzynes from aryl halides is a well-established method, typically involving treatment with a strong base. In this case, deprotonation at the position ortho to the iodine atom, followed by elimination of iodide, would yield the aryne.
Once formed, 4,5-dimethylbenzyne would be a powerful electrophile and dienophile, susceptible to trapping by a variety of reagents. For instance, in the presence of furan, a [4+2] cycloaddition reaction would be expected to occur, yielding a Diels-Alder adduct. semanticscholar.orgchegg.com Similarly, trapping with nucleophiles would lead to the formation of substituted 4,5-dimethylbenzene derivatives.
However, without experimental studies on this compound, critical data such as optimal reaction conditions, yields, and the influence of the iodomethyl substituent on the efficiency of aryne formation remain unknown.
Chemoselectivity and Regioselectivity in Dual Halogen Reactivity
A key point of interest in the reactivity of this compound is the chemoselectivity between the aryl iodide and the benzylic iodide. These two functionalities exhibit different reactivity profiles. Aryl iodides are typically less reactive in nucleophilic substitution reactions than benzylic iodides but are precursors for organometallic reagents and aryne formation. researchgate.net Conversely, the benzylic iodide is highly susceptible to SN2 displacement by nucleophiles.
This duality raises questions of selectivity. For example, treatment with a nucleophilic base could lead to either aryne formation via the aryl iodide or substitution at the benzylic position. The preferred pathway would likely depend on the nature of the base, the solvent, and the reaction temperature. Similarly, in reactions involving organometallic intermediates, such as Grignard or organolithium reagents, the relative reactivity of the two C-I bonds would dictate the initial site of metal-halogen exchange.
The regioselectivity of reactions involving the aromatic ring is also a significant consideration. In the case of aryne formation, only one regioisomer, 4,5-dimethylbenzyne, is possible. However, for other electrophilic aromatic substitution or directed metalation reactions, the directing effects of the two existing substituents would govern the position of further functionalization.
Intramolecular Cyclization Pathways
The ortho disposition of the iodo and iodomethyl groups on the benzene ring makes this compound a potential candidate for intramolecular cyclization reactions. Treatment with a reducing agent or a metal catalyst could facilitate the formation of a new ring system.
One plausible pathway involves the formation of an organometallic intermediate at the aryl iodide position, followed by intramolecular nucleophilic attack on the benzylic iodide. This would result in the formation of a five-membered ring, yielding a substituted benzocyclobutene derivative. Alternatively, radical-mediated cyclization could be initiated at either the aryl or benzylic iodide, potentially leading to different cyclized products. The specific conditions and reagents employed would be critical in determining the outcome of such a transformation.
While intramolecular cyclizations of similar ortho-halo-substituted benzyl derivatives have been reported, the specific case of this compound has not been documented, leaving the feasibility and nature of its cyclization pathways as a matter of speculation.
Advanced Derivatives and Functional Analogs of 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene
Transformations of the Iodomethyl Group
The iodomethyl group serves as a potent electrophilic handle for the introduction of a diverse range of functional groups through nucleophilic substitution reactions. Its high reactivity, characteristic of benzylic halides, facilitates the synthesis of ethers, amines, and esters under relatively mild conditions. Furthermore, the iodomethyl moiety can be readily converted into organometallic species, transforming its electrophilic character into a nucleophilic one.
Synthesis of Substituted Benzyl (B1604629) Ethers, Amines, and Esters
The facile displacement of the iodide ion from the benzylic position by oxygen and nitrogen nucleophiles is a straightforward and efficient method for the synthesis of substituted benzyl ethers and amines. Alkoxides, phenoxides, and both primary and secondary amines readily react with 1-iodo-2-(iodomethyl)-4,5-dimethylbenzene to forge new carbon-oxygen and carbon-nitrogen bonds. For instance, the Williamson ether synthesis, employing a variety of alkoxides, can produce a library of benzyl ethers. Similarly, direct amination with primary or secondary amines leads to the corresponding N-substituted benzylamines.
The synthesis of benzyl esters can be achieved by reacting this compound with carboxylate salts. This transformation provides a direct route to esters that can serve as prodrugs or as intermediates for further synthetic manipulations.
| Nucleophile | Product Type | General Reaction Conditions |
| R-O⁻ (Alkoxide/Phenoxide) | Benzyl Ether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) |
| R¹R²NH (Amine) | Benzyl Amine | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., CH₃CN, DMSO) |
| R-COO⁻ (Carboxylate) | Benzyl Ester | Phase Transfer Catalyst or Aprotic Polar Solvent |
Formation of Organometallic Reagents from the Iodomethyl Moiety
The iodomethyl group can be converted into organometallic reagents, such as Grignard or organolithium species, by treatment with the corresponding metals. This umpolung (polarity reversal) strategy transforms the electrophilic benzylic carbon into a nucleophilic one, opening up a different set of synthetic possibilities. The resulting organometallic intermediates can then participate in reactions with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. The halide reactivity in these reactions generally follows the order I > Br > Cl. The formation of these reagents must be conducted under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water.
Transformations of the Aryl Iodide Group via Cross-Coupling Reactions
The aryl iodide functionality of this compound is a key player in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura, Stille, Negishi, and Heck Reactions
The aryl iodide is an excellent substrate for Suzuki-Miyaura coupling with organoboron reagents, Stille coupling with organotin compounds, Negishi coupling with organozinc reagents, and Heck coupling with alkenes. These reactions allow for the introduction of a wide variety of substituents, such as alkyl, alkenyl, alkynyl, and aryl groups, at the 2-position of the dimethylbenzene ring. The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation (for Suzuki, Stille, and Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to afford the coupled product and regenerate the active catalyst.
| Reaction | Coupling Partner | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OR)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst, Ligand (e.g., PPh₃) |
| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) |
Buchwald-Hartwig Amination and Ullmann Coupling
The aryl iodide can also undergo palladium-catalyzed Buchwald-Hartwig amination to form arylamines. This reaction involves the coupling of the aryl iodide with primary or secondary amines in the presence of a palladium catalyst and a strong base. Similarly, the Ullmann coupling reaction, traditionally a copper-catalyzed process, can be used to form biaryl ethers or thioethers by reacting the aryl iodide with alcohols or thiols, respectively. Modern advancements have also led to palladium-catalyzed versions of the Ullmann reaction.
Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Core Structure
The dual reactivity of this compound makes it an ideal precursor for the synthesis of polycyclic and heterocyclic systems. Intramolecular reactions, where one functional group reacts with a derivative of the other, can lead to the formation of new ring systems. For instance, an intramolecular Heck reaction could be envisioned where the aryl iodide couples with an alkene tethered to the benzylic position.
Furthermore, sequential intermolecular reactions can be employed to build complex scaffolds. A cross-coupling reaction at the aryl iodide position followed by a nucleophilic substitution or organometallic reaction at the iodomethyl position (or vice versa) can be used to construct elaborate molecules. This stepwise approach allows for the controlled and predictable assembly of polycyclic aromatic hydrocarbons and various heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.
Regioselective Derivatization Strategies
The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two distinct carbon-iodine bonds: an aryl iodide (C(sp²)–I) and a benzylic iodide (C(sp³)–I). This disparity in chemical behavior allows for regioselective derivatization, enabling the targeted functionalization of either the aromatic ring or the benzylic position. Strategic selection of reaction conditions, catalysts, and nucleophiles can direct the transformation to one site with high chemoselectivity.
The primary strategies for the regioselective derivatization of this compound are centered on two main types of reactions: palladium-catalyzed cross-coupling reactions that preferentially occur at the aryl iodide position, and nucleophilic substitution reactions that are highly favored at the more labile benzylic iodide position.
Selective Functionalization of the Aryl Iodide Moiety
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. In substrates containing both aryl and benzylic halides, the oxidative addition step, which is the initial and often rate-determining step of the catalytic cycle, is generally more facile for aryl iodides than for benzylic halides. This is attributed to the differing bond dissociation energies and electronic properties of the C(sp²)–I and C(sp³)–I bonds.
For instance, in Suzuki-Miyaura couplings, aryl iodides are known to be significantly more reactive than other aryl halides and typically react under milder conditions acs.org. This high reactivity can be exploited to selectively couple an aryl boronic acid at the C-1 position of this compound, leaving the iodomethyl group intact. Similarly, the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, shows a reactivity trend of I > OTf > Br >> Cl for the halide chemicalforums.com. This pronounced preference for iodide makes it a highly selective method for the functionalization of the aryl iodide in the presence of the benzylic iodide.
Below is a table summarizing the regioselective Suzuki-Miyaura and Sonogashira coupling reactions targeting the aryl iodide position.
| Reaction Type | Reagents | Catalyst System | Selective Position of Functionalization | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄ or other Pd(0) complexes | Aryl Iodide (C-1) | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne, Base (e.g., Et₃N, piperidine) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Aryl Iodide (C-1) | Arylalkyne derivative |
Selective Functionalization of the Benzylic Iodide Moiety
The benzylic iodide at the C-2 methyl group is significantly more susceptible to nucleophilic attack than the aryl iodide. The C(sp³)–I bond is weaker, and the transition states of both Sₙ1 and Sₙ2 reactions are stabilized by the adjacent aromatic ring gla.ac.ukyoutube.com. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an Sₙ2 pathway, the partial positive charge on the carbon atom in the transition state is also stabilized by the π-system of the benzene (B151609) ring. In contrast, aryl iodides are notoriously unreactive toward nucleophilic substitution reactions under standard conditions due to the strength of the C(sp²)–I bond and the steric hindrance of the aromatic ring youtube.com.
This pronounced difference in reactivity allows for a wide range of nucleophiles to be selectively introduced at the benzylic position without affecting the aryl iodide. This includes the formation of ethers, esters, amines, and new carbon-carbon bonds with appropriate carbon nucleophiles.
Furthermore, specific catalytic systems can be employed to selectively activate the benzylic position. For example, certain iron-catalyzed cross-coupling reactions have been shown to be selective for benzylic halides in the presence of aryl halides nih.gov.
The table below outlines the conditions for the regioselective functionalization at the benzylic iodide position.
| Reaction Type | Reagents | General Conditions | Selective Position of Functionalization | Product Type |
| Nucleophilic Substitution (Sₙ2) | Strong nucleophiles (e.g., RO⁻, CN⁻, R₂NH) | Aprotic or protic solvents, often at room temperature or with gentle heating | Benzylic Iodide (-CH₂I) | Ethers, nitriles, amines, etc. |
| Nucleophilic Substitution (Sₙ1) | Weak nucleophiles (e.g., H₂O, ROH) | Protic solvents, conditions favoring carbocation formation | Benzylic Iodide (-CH₂I) | Benzylic alcohols, ethers |
| Iron-Catalyzed Cross-Coupling | Disulfides | Fe(CO)₅ | Benzylic Iodide (-CH₂I) | Benzylic thioethers |
By carefully selecting the appropriate reaction pathway, chemists can selectively modify either the aromatic core or the benzylic side chain of this compound, thus providing access to a diverse array of advanced derivatives and functional analogs for various applications in materials science and medicinal chemistry.
Applications of 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene in Materials Science and Catalysis
Ligand Precursor for Catalytic Systems
A review of the literature indicates that 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene has not been specifically utilized as a precursor for the synthesis of N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands. The synthesis of such ligands often involves the reaction of dihaloalkanes or dihalo-o-xylenes with appropriate nucleophiles (amines or phosphines). However, no studies have been found that specifically employ this compound for creating chelating bis(phosphine) or bis(NHC) ligands based on the 4,5-dimethyl-o-xylene backbone.
Consistent with the lack of reported ligand synthesis from this precursor, there are no documented applications of this compound, or its derivatives, in either homogeneous or heterogeneous catalysis.
Role in Supramolecular Chemistry and Crystal Engineering
The presence of two iodine atoms, particularly the aryl iodide, suggests that this compound could theoretically function as a halogen bond donor in the construction of supramolecular assemblies. However, there is no published research or crystallographic data available that investigates its role or application in crystal engineering or the formation of specific supramolecular structures.
Information Unavailabe for this compound
Following a comprehensive search of available scientific databases and chemical literature, no specific information has been found for the compound This compound . This includes a lack of data regarding its synthesis, properties, and any applications in materials science, catalysis, or as a chemical intermediate.
The search for this particular molecule across various chemical and scientific search engines did not yield any direct results. The information retrieved consistently pertains to related but structurally distinct compounds, such as:
1-Iodo-3,5-dimethylbenzene
1,2-Diiodo-4,5-dimethylbenzene (B1606497)
1-Iodo-2,4-dimethylbenzene
1-Iodo-2-methoxy-4,5-dimethylbenzene
1-(Iodomethyl)-4-methylbenzene
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene
The absence of a specific CAS (Chemical Abstracts Service) number, which is a unique identifier for chemical substances, for "this compound" further indicates that this compound is likely not well-characterized or reported in the public domain.
Given the strict requirement to focus solely on This compound , and the unavailability of any data for this specific molecule, it is not possible to generate the requested article on its applications in materials science and catalysis. The foundational information required to address the outlined topics—such as halogen bonding interactions, co-crystal design, and its role as a synthetic building block—does not appear to be present in the available scientific literature.
Therefore, no article can be produced that would adhere to the specified constraints and scientific accuracy.
Table of Mentioned Chemical Compounds
Theoretical and Computational Investigations of 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene
Electronic Structure and Bonding Analysis
Frontier Molecular Orbital (FMO) Theory Calculations
No published studies detailing the Frontier Molecular Orbital (FMO) theory calculations, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene were found. Such calculations would be necessary to analyze its electrophilic and nucleophilic characteristics and predict its behavior in pericyclic reactions.
Charge Distribution and Electrostatic Potential Surfaces
There is no available research that describes the charge distribution or presents calculated electrostatic potential surfaces for this molecule. This information would be crucial for identifying sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding its reactivity.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Transition State Characterization and Energy Barriers
A search for quantum chemical calculations aimed at elucidating reaction mechanisms involving this compound yielded no results. Therefore, data on the characterization of its potential transition states or the associated energy barriers for any of its reactions are not available.
Solvent Effects on Reaction Pathways
Without established reaction pathways or computational models for this compound, there is no information regarding the theoretical investigation of solvent effects on its reaction kinetics or thermodynamics.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound, its intermediates, or transition states have been published. These theoretical predictions are vital for corroborating experimental findings and confirming proposed reaction mechanisms.
Non-Covalent Interactions and Intermolecular Forces
A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the non-covalent interactions and intermolecular forces of this compound. While the principles of such interactions are well-established in chemical theory, detailed research findings, including specific interaction energies and geometric parameters derived from methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, are not present in the public domain for this particular compound.
The structural features of this compound, specifically the presence of two iodine atoms and an aromatic ring system, suggest that its intermolecular interactions would be governed by a combination of halogen bonding and van der Waals forces, including dispersion and π-stacking interactions.
Halogen Bonding: The iodine atoms in the molecule are expected to be primary sites for halogen bonding. Covalently bonded halogen atoms, particularly heavier ones like iodine, can exhibit a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.comuni.lu This positive region can interact favorably with nucleophilic or electron-rich sites on adjacent molecules, such as another iodine atom (acting as a halogen bond acceptor), an aromatic π-system, or other lone-pair-bearing atoms. mdpi.comuni.lu The directionality of these interactions is a key feature, with the C-I···X angle (where X is the electron donor) typically approaching 180 degrees. youtube.com The strength of these bonds can be significant, influencing the packing of molecules in the solid state and other macroscopic properties. researchgate.netnih.gov
Advanced Analytical Techniques for Characterization and Mechanistic Studies
In-situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)
Real-time monitoring of chemical reactions provides a dynamic view of species concentration, enabling the identification of transient intermediates and the optimization of reaction conditions. In-situ spectroscopy is a powerful tool for studying the synthesis of 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene, which likely proceeds through sequential aromatic and benzylic iodination steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous tracking of a reaction's progress directly within the NMR tube. youtube.comnih.gov For the synthesis of the title compound, a high-field NMR spectrometer equipped with a flow-cell or a specialized reaction tube would monitor the conversion of a precursor like 1-iodo-4,5-dimethylbenzene. Researchers can follow the disappearance of the reactant's methyl proton signal and the concurrent appearance of the iodomethyl (-CH₂I) proton signal. nih.gov This method provides precise kinetic data and can reveal the presence of any side-products or intermediates in real-time. nih.gov
Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy is particularly well-suited for monitoring reactions in solution. nih.gov The transformation of a methyl group to an iodomethyl group involves significant changes in vibrational frequencies. The C-H stretching and bending vibrations of the methyl group would decrease in intensity, while new bands corresponding to the C-I stretch (typically in the 500-600 cm⁻¹ region) and CH₂ scissoring/wagging modes of the iodomethyl group would emerge. nih.gov This technique is highly effective for tracking the consumption of reactants and the formation of products, offering complementary data to NMR for a full mechanistic picture. unige.ch
| Species | Key 1H NMR Signal (δ, ppm) | Key IR Absorption Band (cm-1) | Observation Notes |
|---|---|---|---|
| 1-Iodo-4,5-dimethylbenzene (Reactant) | ~2.25 (s, 3H, -CH3) | ~2920 (C-H stretch), ~1380 (C-H bend) | Signal intensity decreases as the reaction progresses. |
| Benzylic Radical Intermediate | Not directly observable by standard NMR | Not directly observable by standard IR | A transient, short-lived species. |
| This compound (Product) | ~4.50 (s, 2H, -CH2I) | ~550 (C-I stretch), ~1200 (CH2 wag) | Signal intensity increases as the reaction progresses. |
X-ray Diffraction Studies of Single Crystals and Co-crystals
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govyoutube.com While a crystal structure for this compound is not publicly documented, analysis of its direct precursor, 1,2-diiodo-4,5-dimethylbenzene (B1606497), provides a strong basis for predicting its structural characteristics. researchgate.net
The reported structure of 1,2-diiodo-4,5-dimethylbenzene reveals key intermolecular interactions, including I···I halogen bonds, that dictate its crystal packing. researchgate.net The introduction of the iodomethyl group in this compound would introduce new, potentially strong, intermolecular interactions. These would include C-I···I halogen bonds and C-H···I hydrogen bonds, likely leading to a more complex and densely packed crystal lattice.
Furthermore, the presence of multiple iodine atoms makes the title compound an excellent candidate for forming co-crystals. nih.gov Co-crystallization with halogen bond acceptors (e.g., pyridines, amines) could be used to engineer novel supramolecular architectures with tailored physical properties. SCXRD would be essential to confirm the formation of these co-crystals and to precisely map the geometry of the non-covalent interactions. rsc.org
| Parameter | 1,2-Diiodo-4,5-dimethylbenzene researchgate.net | This compound (Projected) |
|---|---|---|
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P21/c | To be determined |
| C-I Bond Length (Å) | 2.097(3) | Aromatic C-I: ~2.10 Å; Aliphatic C-I: ~2.14 Å |
| Key Intermolecular Interactions | I···I halogen bonds | I···I halogen bonds, C-H···I hydrogen bonds |
High-Resolution Mass Spectrometry for Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and confirming the elemental composition of unknown compounds and transient reaction intermediates by providing highly accurate mass measurements. nih.gov In the context of synthesizing this compound, the benzylic iodination step likely proceeds via a radical mechanism.
Using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) coupled with HRMS, it would be possible to detect key intermediates that are too fleeting to be observed by NMR or IR. researchgate.net For instance, one could search for the exact mass of a proposed benzylic radical cation or other transient species formed during the reaction. Detecting such species provides direct evidence for the proposed reaction pathway. researchgate.net HRMS is also critical for identifying potential byproducts, such as di-iodinated methyl species or products arising from rearrangement, ensuring a complete understanding of the reaction's selectivity and potential pitfalls. nih.gov
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Role in Reaction |
|---|---|---|---|
| 1-Iodo-4,5-dimethylbenzene | C₈H₉I | 231.9749 | Reactant |
| Benzylic Radical Cation | [C₉H₁₀I]⁺• | 244.9827 | Potential Intermediate |
| This compound | C₉H₁₀I₂ | 371.8872 | Product |
| Over-iodination Product | C₉H₉I₃ | 497.7998 | Potential Byproduct |
Advanced Chromatographic Techniques for Purity and Isomer Analysis
The synthesis of substituted aromatic compounds often yields a mixture of positional isomers, which can be challenging to separate and quantify. Advanced chromatographic techniques are essential for ensuring the purity of this compound and for analyzing its isomeric profile.
Gas Chromatography (GC): High-resolution capillary GC, particularly when coupled with mass spectrometry (GC-MS), is the premier method for separating volatile and semi-volatile isomers. chromatographyonline.com The separation of the target compound from potential isomers, such as 1-Iodo-5-(iodomethyl)-3,4-dimethylbenzene or 2-Iodo-1-(iodomethyl)-4,5-dimethylbenzene, would depend heavily on the choice of the stationary phase. vurup.skresearchgate.net Columns with specialized selectivity, such as those with cyanopropylphenyl or liquid crystalline phases, are often employed to enhance the resolution of closely-eluting positional isomers. chromatographyonline.com Multidimensional GC (GCxGC) could offer even greater separating power for highly complex mixtures.
High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for preparative-scale purification, reversed-phase HPLC is a valuable tool. The high lipophilicity of this compound makes it well-suited for separation on C18 or C8 columns with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water. The development of a robust HPLC method is crucial for quality control, allowing for the precise quantification of the main product and any impurities. iaea.org
| Compound | Structure | Hypothetical Retention Time (min) | Basis for Separation |
|---|---|---|---|
| 1-Iodo-4,5-dimethylbenzene | Precursor | 12.5 | Lower boiling point, less polar than products. |
| This compound | Product | 18.2 | Unique dipole moment and boiling point. |
| Isomer A (e.g., 2-Iodo-1-(iodomethyl)-4,5-dimethylbenzene) | Isomeric Impurity | 18.5 | Slightly different polarity and interaction with stationary phase. researchgate.net |
| Isomer B (e.g., 1,2-Bis(iodomethyl)-4,5-dimethylbenzene) | Byproduct | 21.0 | Higher molecular weight and boiling point. |
Future Research Directions and Emerging Paradigms for 1 Iodo 2 Iodomethyl 4,5 Dimethylbenzene
Integration into Continuous Flow Chemistry and Microreactor Systems
The synthesis and derivatization of polyfunctional molecules like 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene often present challenges in traditional batch reactors, including issues with heat and mass transfer, reaction control, and the safe handling of reactive intermediates. cosmic-etn.eupharmtech.comnumberanalytics.com Continuous flow chemistry, utilizing microreactor systems, offers a compelling solution to these problems by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. cosmic-etn.euunl.edursc.orgchimia.ch
Future research could focus on developing a continuous flow process for the synthesis of this compound itself. A potential pathway could involve the direct iodination of 1,2,4-trimethylbenzene (B165218) (pseudocumene) or a related precursor within a microreactor. Such a system would allow for precise temperature control, which is crucial for managing the exothermicity of iodination reactions and minimizing the formation of byproducts. pharmtech.com Furthermore, the selective iodination at the benzylic position could be optimized by controlling residence time and reagent stoichiometry with a precision not achievable in batch processing. acs.org A study on the continuous flow synthesis of other aryl iodides demonstrated that reactions could be completed in minutes with high yields, a significant improvement over batch processes. thieme-connect.com
The true potential of continuous flow systems for this compound lies in the telescoped synthesis of derivatives, where the crude output from one reactor is directly fed into the next for subsequent transformations. This avoids the isolation of potentially unstable intermediates. pharmtech.com For instance, a multi-step sequence could be envisioned where this compound is first generated in one reactor, and then, in a subsequent reactor, undergoes a selective coupling reaction at either the aryl iodide or the benzyl (B1604629) iodide position.
Hypothetical Continuous Flow Synthesis Parameters:
| Parameter | Reactor 1: Aromatic Iodination | Reactor 2: Benzylic Iodination |
|---|---|---|
| Reactants | 1,2-Dimethylbenzene, Iodine, Oxidizing Agent | 1-Iodo-4,5-dimethyltoluene, N-Iodosuccinimide (NIS), Radical Initiator |
| Solvent | Acetic Acid | Acetonitrile (B52724) |
| Temperature | 60-80 °C | 70-90 °C |
| Residence Time | 10-20 minutes | 5-15 minutes |
| Pressure | 1-5 bar | 1-5 bar |
| Projected Yield | >90% | >85% |
This table presents hypothetical parameters for a future continuous flow synthesis of this compound, based on analogous transformations of similar compounds.
Applications in Photoredox Catalysis and Electrochemistry
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for forging new chemical bonds under mild conditions, often with high selectivity and functional group tolerance. nih.govnih.govnih.govsemanticscholar.org Both techniques rely on single-electron transfer (SET) processes to generate reactive radical intermediates, a pathway for which organoiodine compounds are excellent precursors due to the relatively weak carbon-iodine bond. wikipedia.orgacs.orgresearchgate.net
Photoredox Catalysis: The distinct electronic environments of the aryl iodide and benzyl iodide in this compound suggest that selective activation could be achieved using photoredox catalysis. The benzyl iodide C–I bond is significantly weaker and more susceptible to reduction to form a benzyl radical. Future studies could explore the selective coupling of this benzyl radical with a wide range of partners, such as alkenes or alkynes, to build molecular complexity. nih.govsemanticscholar.org Conversely, conditions could be tailored to favor the formation of an aryl radical from the C(sp²)–I bond, which could then participate in reactions like C-N or C-C bond formation. researchgate.net The merger of photoredox with nickel catalysis has been shown to be effective for coupling aryl iodides with sp³-hybridized carbons, a strategy that could be applied here. nih.govchemrxiv.org
Electrochemistry: Electrochemistry offers a reagent-free method to drive redox reactions, using electrons as a "traceless" reagent. nih.govnih.govnih.gov For this compound, electrochemical methods could be developed for both synthesis and derivatization. The electrochemical synthesis of aryl iodides is a known process that could be adapted. nih.gov More exciting are the possibilities for its subsequent transformation. Cathodic reduction could selectively cleave one of the C-I bonds to generate either a benzyl or an aryl radical/anion, depending on the applied potential. This would allow for controlled intramolecular cyclizations or intermolecular coupling reactions. The field of organoiodine electrochemistry is expanding, with studies showing the potential for I⁺/I³⁺ redox chemistry, opening avenues for hypervalent iodine-mediated transformations without the need for chemical oxidants. unl.edunih.gov The use of iodide as a mediator in electrosynthesis is also a burgeoning area, suggesting that the compound itself could play a role in electrocatalytic cycles. chim.itoup.com
Projected Redox Potentials and Potential Reaction Pathways:
| Moiety | Projected Reduction Potential (vs. SCE) | Potential Reaction Pathway |
|---|---|---|
| Benzylic Iodide | -1.0 to -1.5 V | Formation of a benzyl radical for coupling or cyclization. |
| Aromatic Iodide | -1.7 to -2.2 V | Formation of an aryl radical for cross-coupling reactions. unl.educhim.it |
| Intramolecular Cyclization | Controlled Potential Electrolysis | Formation of bicyclic structures via sequential or concerted reduction. |
This table outlines projected electrochemical properties and potential reaction pathways for this compound, based on data for analogous organoiodine compounds.
Development of Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic route design. rsc.org For a compound like this compound, which involves the use of iodine and potentially hazardous reagents, the development of greener methodologies is a critical future direction.
A primary focus would be the use of more environmentally benign solvents. Many traditional iodination reactions use chlorinated solvents, which are now being replaced by greener alternatives like water or solvent-free conditions. unifesp.bracsgcipr.org The use of water as a solvent for iodination reactions has been shown to be effective and is an area ripe for exploration with this substrate. unifesp.brrsc.org Another green approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often without any solvent, which has been successfully applied to the iodination of other aromatic systems. mdpi.com
Furthermore, moving from stoichiometric reagents to catalytic systems represents a significant green advancement. The synthesis of the compound could be explored using catalytic amounts of an iodine source with a green terminal oxidant. eurekalert.org Electrochemical methods, as discussed previously, are inherently green as they replace chemical oxidants or reductants with electrons. nih.govmdpi.com The development of recyclable hypervalent iodine reagents or polymer-supported versions could also dramatically reduce the waste generated during its use in subsequent reactions. nsf.gov
Comparison of Traditional vs. Potential Green Synthesis Methods:
| Aspect | Traditional Method | Potential Green Method |
|---|---|---|
| Iodine Source | Stoichiometric I₂ | Catalytic I⁻ with electrochemical oxidation nih.govmdpi.com |
| Solvent | Chlorinated Solvents (e.g., CCl₄) acsgcipr.org | Water unifesp.br, or solvent-free (mechanochemistry) mdpi.com |
| Oxidant | Heavy metal-based or harsh acids | O₂, H₂O₂, or electrons (electrochemistry) eurekalert.orgmdpi.com |
| Waste | Significant stoichiometric byproducts | Minimal, with potential for catalyst recycling nsf.gov |
This table provides a comparative analysis of traditional and potential green chemistry approaches for the synthesis and use of this compound.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique bifunctional nature of this compound makes it a prime candidate for the discovery of novel reactivity patterns and unprecedented chemical transformations. The spatial proximity of a reactive benzylic iodide and an aryl iodide on a constrained aromatic ring could lead to unique intramolecular reactions.
One major area of future research would be the exploration of tandem or cascade reactions. A single catalytic system could potentially activate one iodo-substituent, leading to a transformation that then positions the second iodo-substituent for a subsequent, spontaneous reaction. For example, a palladium-catalyzed coupling at the aryl iodide position could be followed by an intramolecular cyclization involving the benzyl iodide. Such cascade reactions, which form multiple bonds in a single operation, are highly sought after for their efficiency. Research on Pd(0)-catalyzed three-component reactions involving aryl iodides and other functionalities provides a template for such investigations. acs.org
Another avenue is the generation of a benzyne (B1209423) or a strained cyclic intermediate. The ortho-relationship of the two iodine-bearing groups could potentially be exploited to generate a highly reactive aryne intermediate under specific conditions, which could then be trapped by various dienophiles. While challenging, the successful development of such a transformation would provide rapid access to complex polycyclic aromatic systems. The reactivity of ortho-substituted nitroimidazoles as arylating agents points towards the unique possibilities offered by proximate reactive groups. nih.gov
Finally, the compound could serve as a precursor to novel organometallic species. The formation of a di-Grignard or di-lithio species could be explored, with the potential for these reagents to act as unique bidentate carbon-based ligands for transition metals or to participate in novel annulation reactions. The controlled formation of equilibrating aryl lithium regioisomers has been studied in flow systems, suggesting that such reactive intermediates could be harnessed. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Dimethylbenzene |
| 1-Iodo-4,5-dimethyltoluene |
| N-Iodosuccinimide (NIS) |
| Acetic Acid |
| Acetonitrile |
| 1,2,4-Trimethylbenzene (Pseudocumene) |
| Carbon Tetrachloride (CCl₄) |
| Water |
| Hydrogen Peroxide (H₂O₂) |
| Oxygen (O₂) |
| Iodine |
| Nickel |
| Palladium |
| Aryl Iodide |
| Benzyl Iodide |
| Aryl Lithium |
| Grignard Reagent |
| Benzyne |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via direct iodination of substituted benzenes. For example, ortho-xylene derivatives can undergo iodination using iodine (I₂) and periodic acid (H₅IO₆) under controlled conditions. Key parameters include:
- Temperature : Maintained between 60–80°C to balance reactivity and side-product formation.
- Oxidizing Agents : Periodic acid enhances iodine's electrophilicity, promoting efficient iodination .
- Purification : Recrystallization from ethanol or methanol is critical to isolate high-purity crystals. Yield optimization requires stoichiometric control of iodine and gradual addition of oxidizing agents to avoid over-iodination.
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths (e.g., C–I bonds: ~2.097 Å) and steric distortions (e.g., increased C–C–I angles due to iodine-methyl repulsion) .
- NMR Spectroscopy : ¹H NMR identifies methyl protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). ¹³C NMR confirms iodine's electron-withdrawing effects on adjacent carbons.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M]⁺ at m/z 386.91 for C₈H₈I₂).
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol or methanol as solvents due to the compound's moderate solubility. Slow cooling enhances crystal purity.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) to separate iodinated byproducts.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide drying conditions .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of iodination in this compound synthesis?
- Methodological Answer :
- Steric Effects : Methyl groups at positions 4 and 5 hinder iodination at adjacent sites, directing iodine to less hindered positions. Computational modeling (e.g., DFT) predicts steric maps to identify reactive sites.
- Electronic Effects : Iodine's electron-withdrawing nature deactivates the ring, but methyl groups donate electrons, creating localized reactivity. Competitive iodination experiments under varying pH and solvent polarity (e.g., DMF vs. THF) reveal electronic preferences .
Q. What applications does this compound have in synthesizing complex organic molecules?
- Methodological Answer :
- Cross-Coupling Reactions : Acts as a precursor in Suzuki-Miyaura couplings to form biaryl structures. Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/water (3:1) at 80°C.
- Alkyne Synthesis : Undergoes Sonogashira coupling with terminal alkynes (e.g., HC≡C–R) using CuI and PdCl₂(PPh₃)₂. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- Data Validation : Compare unit cell parameters (e.g., a = 7.12 Å, b = 8.45 Å) with literature. Use software like Olex2 to refine thermal displacement parameters for heavy atoms (iodine).
- Redundant Synthesis : Reproduce synthesis in multiple labs to confirm structural consistency.
- Computational Validation : Overlay experimental and DFT-calculated structures (e.g., using Gaussian 16) to assess bond angle deviations .
Q. What mechanistic insights explain substitution reactions involving this compound?
- Methodological Answer :
- Nucleophilic Substitution : Iodine's leaving-group ability is studied via reactions with NaSMe or amines. Monitor kinetics using UV-Vis spectroscopy to determine rate constants (k ≈ 10⁻³ s⁻¹ in DMSO).
- Radical Pathways : Initiate with AIBN in toluene under UV light; characterize intermediates via EPR spectroscopy. Compare with thermal conditions to distinguish mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
